molecular formula C15H16N2O4S B11677070 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11677070
M. Wt: 320.4 g/mol
InChI Key: PAKYHIQPRZGORR-CXUHLZMHSA-N
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Description

"N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide" is a hydrazone derivative characterized by a central acetohydrazide scaffold. Its structure features a 4-hydroxy-3,5-dimethoxyphenyl group attached via an E-configured imine (-CH=N-) linkage and a thiophen-2-yl substituent on the adjacent carbonyl group. The compound’s design integrates electron-donating methoxy and hydroxy groups on the aromatic ring, which may enhance solubility and hydrogen-bonding interactions, while the thiophene moiety contributes to π-π stacking and hydrophobic interactions.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O4S/c1-20-12-6-10(7-13(21-2)15(12)19)9-16-17-14(18)8-11-4-3-5-22-11/h3-7,9,19H,8H2,1-2H3,(H,17,18)/b16-9+

InChI Key

PAKYHIQPRZGORR-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a hydrazide functional group, a thiophene moiety, and a substituted phenyl group. The synthesis typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiophen-2-ylacetohydrazide. The reaction conditions and purification methods can vary, but the use of solvents like ethanol or methanol is common.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene and hydrazide compounds have shown promising results in inhibiting cancer cell proliferation in vitro. Specifically, compounds similar to N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide were evaluated against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies involving related hydrazides have indicated that structural modifications can enhance their antibacterial and antifungal activities. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Agricultural Applications

Beyond medicinal uses, there is growing interest in the application of this compound in agriculture as a potential pesticide or herbicide. The structural characteristics that confer biological activity against pathogens may also be beneficial in agricultural settings, particularly against fungal infections in crops .

Synthesis and Evaluation

A study synthesized several derivatives of thiophene-based hydrazides and evaluated their anticancer activities using MTT assays on various cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of conventional drugs, suggesting their potential as novel anticancer agents .

Antimicrobial Testing

Another case study focused on the antimicrobial efficacy of related hydrazides against clinical strains of bacteria and fungi. Results indicated that specific substitutions on the phenyl ring enhanced activity against resistant strains, making these compounds candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with several hydrazone derivatives, differing primarily in substituents on the phenyl ring and the heterocyclic/aromatic group attached to the acetohydrazide core. Key analogs include:

Compound Name Substituents on Phenyl Ring Heterocyclic/Aromatic Group Molecular Formula Key References
Target Compound 4-hydroxy-3,5-dimethoxy Thiophen-2-yl C₁₆H₁₇N₃O₄S
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide 4-hydroxy-3-methoxy Indol-3-yl C₁₈H₁₇N₃O₃
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f) 3,4-dihydroxy Coumarin-amino C₁₈H₁₅N₃O₅
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 4-fluoro Benzimidazol-2-ylsulfanyl C₁₆H₁₃FN₄OS
L67 (DNA ligase inhibitor) 3,5-dibromo-4-methyl 2-hydroxy-5-nitrophenyl C₁₆H₁₄Br₂N₄O₃

Key Observations :

  • Electron-withdrawing vs. donating groups : The target compound’s 3,5-dimethoxy and 4-hydroxy groups contrast with L67’s bromo and nitro substituents, which may influence DNA ligase inhibition .

Yield Comparison :

  • Analogous indole-derived hydrazones () achieved yields of 59–76%, suggesting moderate efficiency for this class .

Key Observations :

  • Antibacterial activity: The coumarin-amino derivative (4f) showed potency against S. aureus, while the fluorinated hydrazone () was effective against Gram-negative strains. The target compound’s thiophene may enhance membrane penetration, but methoxy groups could reduce solubility .
  • Enzyme inhibition : L67’s nitro and bromo groups are critical for DNA ligase binding, whereas the target compound’s hydroxy and methoxy groups may favor antioxidant or kinase inhibitory roles .
Physicochemical Properties
  • Solubility : Methoxy and hydroxy groups in the target compound improve water solubility compared to purely hydrophobic analogs like L67 .
  • Lipophilicity (LogP) : Predicted to be moderate (LogP ~2.5–3.5) due to thiophene and methoxy substituents, similar to indole derivatives () .
  • Hydrogen-bonding capacity : The 4-hydroxy group and imine nitrogen enable hydrogen bonding, a feature shared with 4f () and ECOWEB () .

Biological Activity

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a novel compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazone structure with significant functional groups, including hydroxy and methoxy groups on the phenyl ring, as well as a thiophene moiety. These structural components are believed to influence its reactivity and biological activity.

Feature Description
Molecular Formula C13_{13}H14_{14}N4_{4}O4_{4}S
Molecular Weight 306.34 g/mol
Functional Groups Hydroxy, Methoxy, Thiophene

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. In vitro studies demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
  • Antioxidant Properties : The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where the compound displayed notable scavenging activity, suggesting its utility in combating oxidative stress .
  • Cytotoxicity : Preliminary cytotoxicity assays have revealed that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50_{50} values indicating effective concentrations for therapeutic applications .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in cellular pathways related to inflammation and oxidative stress. Docking studies suggest it forms stable complexes with target proteins, which could modulate their activity .
  • Metal Ion Coordination : The presence of sulfur in the thiophene ring allows for potential coordination with metal ions, enhancing its biological efficacy through metal-mediated pathways .

Case Studies

Recent studies have provided insights into the biological effects of this compound:

  • Antibacterial Study : In a study assessing the antibacterial efficacy against Gram-positive bacteria, this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment : A cytotoxicity evaluation on various cancer cell lines revealed that at a concentration of 10 µM, the compound reduced cell viability by over 70% in MCF-7 cells, suggesting it may serve as a lead compound for further anticancer drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar hydrazone derivatives:

Compound Name Antimicrobial Activity Cytotoxicity (IC50_{50})
N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazideModerate25 µM
N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazideLow30 µM
N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazideHigh10 µM

This table illustrates that this compound possesses superior antimicrobial and cytotoxic properties compared to its counterparts.

Q & A

Basic Question: What is the optimal synthetic route for preparing N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide?

Methodological Answer:
The compound is synthesized via a condensation reaction between 2-(thiophen-2-yl)acetohydrazide and 4-hydroxy-3,5-dimethoxybenzaldehyde. Key steps include:

  • Reagents and Conditions:

    ReagentSolventTemperatureTimeYield
    Acetic acid (catalyst)MethanolRoom temperature18 hours~65–70%
  • Procedure: Equimolar reactants are stirred in methanol with catalytic acetic acid. The product is precipitated, filtered, and recrystallized from methanol.

  • Validation: Purity is confirmed via HPLC or NMR. Crystallinity can be assessed using powder X-ray diffraction (PXRD) .

Basic Question: How is the molecular structure of this compound characterized crystallographically?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

  • Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

  • Refinement: SHELXL-97 software refines the structure, with hydrogen bonding parameters (e.g., O–H···N, N–H···O) analyzed to assess molecular planarity. For example:

    BondLength (Å)Angle (°)
    C=N (imine)1.28–1.30
    Dihedral angle (aromatic rings)5.4–8.2
  • Key Observations: The E-configuration of the hydrazone moiety is confirmed by the torsion angle between C=N–N–C .

Advanced Question: How can hydrogen bonding influence the supramolecular assembly of this compound?

Methodological Answer:
Hydrogen bonds dictate crystal packing and stability:

  • Analysis Tools: Mercury software visualizes intermolecular interactions.
  • Observed Interactions:
    • Intramolecular O–H···N stabilizes the hydrazone conformation.
    • Intermolecular N–H···O links molecules into chains or layers .
  • Impact on Properties: Strong hydrogen bonding correlates with higher thermal stability (TGA data) and solvent resistance .

Advanced Question: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from structural variations or assay conditions.

  • Structural Validation: Ensure purity (>95% by HPLC) and confirm stereochemistry (e.g., E/Z isomerism via NOESY NMR) .
  • Assay Optimization:
    • Use standardized cell lines (e.g., HEK-293 for cytotoxicity).
    • Include positive controls (e.g., doxorubicin for anticancer assays).
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like topoisomerase II or kinase enzymes .

Advanced Question: What experimental design strategies optimize synthesis yield and reproducibility?

Methodological Answer:
Apply Design of Experiments (DoE) principles:

  • Variables: Reactant molar ratio, solvent polarity, temperature.
  • Response Surface Methodology (RSM):
    • Central Composite Design (CCD) identifies optimal conditions (e.g., 1:1.2 hydrazide:aldehyde ratio in ethanol at 60°C) .
  • Statistical Validation: ANOVA confirms significant factors (p < 0.05).

Basic Question: What spectroscopic techniques confirm the compound’s identity?

Methodological Answer:

  • FT-IR: Peaks at 3200–3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .
  • ¹H NMR: Signals at δ 8.3–8.5 ppm (imine proton), δ 6.8–7.5 ppm (aromatic protons) .
  • MS (ESI+): Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 375.12) .

Advanced Question: How does the thiophene moiety influence electronic properties?

Methodological Answer:

  • DFT Calculations: Gaussian 09 computes HOMO-LUMO gaps. Thiophene’s electron-rich nature lowers LUMO energy, enhancing charge-transfer interactions .
  • Cyclic Voltammetry: Oxidation peaks at +0.8–1.2 V vs. Ag/AgCl indicate redox activity relevant to catalysis or sensing .

Advanced Question: What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
  • Temperature Gradients: Cooling from 40°C to 4°C over 48 hours promotes nucleation .
  • Additives: Trace ethyl acetate disrupts aggregation, improving crystal quality .

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